3-亚甲基苯并噁唑

描述

3-Methyleneoxindole is an enzyme that catalyzes the chemical reaction . It belongs to the family of oxidoreductases, specifically those acting on the CH-CH group of donor with NAD+ or NADP+ as acceptor . This enzyme is also termed 3-methyloxindole:NADP+ oxidoreductase .

Synthesis Analysis

The enzymatic oxidation of indole-3-acetic acid results in the formation of 3-methyleneoxindole . This compound is at least 10-fold more effective than indole-j-acetic acid as a plant auxin . It is a specific substrate for inactivating enzymes of plants, 3-methyleneoxindole reductases .Molecular Structure Analysis

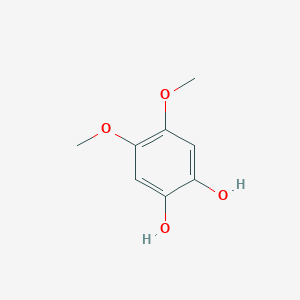

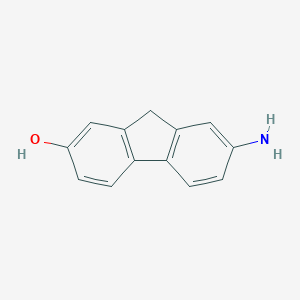

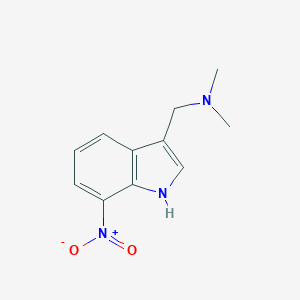

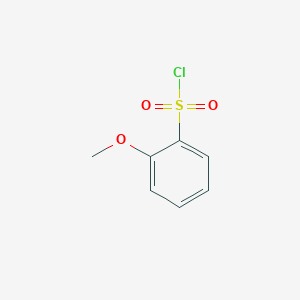

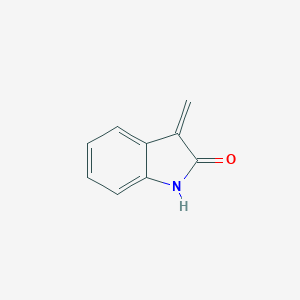

The molecular formula of 3-Methyleneoxindole is C9H9NO . Its average mass is 147.174 Da and its monoisotopic mass is 147.068420 Da .Chemical Reactions Analysis

3-Methyleneoxindole reacts directly with sulfhydryl compounds . Its growth-promoting activity is blocked by reduced, but not by oxidized, glutathione . Reduced glutathione also blocks the action of indole-j-acetic acid, which does not react directly with sulfhydryl compounds .Physical And Chemical Properties Analysis

The density of 3-Methyleneoxindole is 1.1±0.1 g/cm3 . Its boiling point is 279.3±29.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.8±3.0 kJ/mol . The flash point is 157.9±9.2 °C . The index of refraction is 1.554 .科学研究应用

1. 癌症治疗应用

3-亚甲基苯并噁唑,被认为是吲哚-3-乙酸的细胞毒性代谢物,在癌症治疗应用中显示出潜力。已经探索了通过 Peterson 烯化反应从异吲哚酚合成它的方法,以开发用于治疗用途的环取代类似物 (Rossiter,2002)。

2. 酶亲和标记

该化合物用作谷胱甘肽 S-转移酶 pi 的亲和标记,这是一种从猪肺中分离出的二聚体 pi 类酶。它表现出选择性反应性,表明其在新型联合化疗中可用于提高烷化抗癌药物的疗效,同时最大程度地减少毒副作用 (Pettigrew、Brush 和 Colman,2001)。

3. 植物微繁殖

3-亚甲基苯并噁唑在支持多种植物物种的微繁殖阶段方面显示出比吲哚-3-乙酸更高的活性。它在微繁殖过程中对植物生长和生根效率的作用已被强调,突出了其在植物生物学和农业中的重要性 (Tuli,2007)。

4. 有机污染物降解

研究已在煤化工废水中利用 3-亚甲基苯并噁唑降解含氮杂环化合物。它通过电离辐射技术去除这些难降解有机污染物的有效性已得到证实,为环境修复方法提供了见解 (He、Wang 和 Wang,2022)。

5. 细胞色素 P450 抑制

3-亚甲基苯并噁唑参与了肺选择性细胞色素 P450 酶的基于机制的抑制。这一特性对于了解肺毒物和致癌物的生物活化至关重要,为药物代谢和毒理学研究提供了有价值的见解 (Kartha 和 Yost,2008)。

6. 化学合成

它作为各种化学合成中的关键中间体,例如形成四环双螺并噁唑,在药物化学和材料科学中具有潜在应用 (Song 等人,2020)。

7. 电化学传感

3-亚甲基苯并噁唑已用于开发电化学传感器,用于检测环境污染物,例证了其在分析化学和环境监测中的作用 (Yu、Zhou、Li 和 Song,2019)。

8. 新型化学反应

它参与新型化学反应,如 [3 + 2] 环加成和环化反应,对于创建多样化的分子结构非常重要。这些反应对于开发新药和先进材料至关重要 (Lu 等人,2016)。

作用机制

3-Methyleneoxindole is a metabolite of the plant auxin indole-3-acetic acid (IAA) and has been found to be more active than IAA in supporting the micropropagation of several plant species . It can selectively inhibit the replication of herpes-, mengo-, polioviruses, and Sindbis virus . The antiviral action of 3-Methyleneoxindole, a sulfhydryl binding compound, is neutralized by 2-mercaptoethanol if the latter is added soon after exposure of infected cells to 3-Methyleneoxindole .

安全和危害

The safety data sheet for 3-Methyleneoxindole suggests using personal protective equipment, avoiding dust formation, avoiding breathing vapours, mist or gas, and ensuring adequate ventilation . In case of skin contact, it is recommended to wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

属性

IUPAC Name |

3-methylidene-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-5H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXUUWYVUGBMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171855 | |

| Record name | 3-Methyleneoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyleneoxindole | |

CAS RN |

1861-29-6 | |

| Record name | Methyleneoxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1861-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyleneoxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001861296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyleneoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does MOI exert its effects on plant growth?

A1: MOI exhibits a complex relationship with plant growth, acting as an intermediary in some IAA-mediated growth responses. It stimulates growth in some instances, such as the elongation of wheat coleoptiles. [] This effect is attributed to MOI's ability to bypass the inhibitory effect of ethylenediaminetetraacetic acid (EDTA), which chelates manganese ions necessary for IAA oxidation. [] Conversely, MOI has also shown inhibitory effects on plant growth. [] This duality might stem from its reactivity with sulfhydryl groups, potentially influencing regulatory enzymes and metabolic pathways. [, ]

Q2: What is the role of MOI in IAA metabolism in plants?

A2: MOI is an intermediate in the oxidative degradation pathway of IAA in plants. [, ] Studies have shown that pea seedling extracts convert IAA to 3-hydroxymethyloxindole, which spontaneously dehydrates to MOI. [] MOI can be further reduced to the non-toxic compound 3-methyloxindole by a reduced triphosphopyridine nucleotide-linked enzyme, effectively detoxifying it. []

Q3: How does MOI interact with sulfhydryl groups?

A3: MOI acts as a sulfhydryl reagent, forming stable adducts with compounds containing free sulfhydryl groups, such as 2-mercaptoethanol. [, ] This reactivity likely underpins its diverse biological effects, including its influence on plant growth, enzyme activity, and even its bactericidal action. [, ]

Q4: What is the molecular formula and weight of MOI?

A4: The molecular formula of 3-methyleneoxindole is C9H7NO, and its molecular weight is 145.16 g/mol.

Q5: Are there any characteristic spectroscopic features of MOI?

A5: Yes, MOI can be characterized using various spectroscopic techniques. For instance, its ultraviolet-visible (UV-Vis) absorption spectrum can be used to monitor its formation and reactions. [, ] Infrared (IR) spectroscopy can provide information about its functional groups, and mass spectrometry (MS) can confirm its molecular weight and fragmentation pattern. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy can elucidate its structure and provide information about its interactions with other molecules. []

Q6: Is MOI stable under different conditions?

A6: The stability of MOI can be influenced by factors like pH and temperature. For example, 3-hydroxymethyloxindole readily dehydrates to MOI at physiological pH. [] The stability of MOI in different solvents and formulations needs to be carefully assessed for its potential applications. []

Q7: Does MOI participate in any known enzymatic reactions?

A7: While MOI itself is not known to possess catalytic activity, it plays a role in enzymatic reactions as a substrate or an intermediate. For instance, wheat germ extracts contain an enzyme, 3-methyleneoxindole reductase, that specifically reduces MOI to 3-methyloxindole. [, ] This enzyme utilizes reduced triphosphopyridine nucleotide (NADPH) as a cofactor and exhibits a high affinity for MOI, suggesting that MOI is its natural substrate. []

Q8: Can computational methods be employed to study MOI and its interactions?

A8: Absolutely. Computational chemistry and modeling techniques can provide valuable insights into the structure, properties, and interactions of MOI. For example, molecular docking simulations can be used to explore how MOI interacts with its biological targets, such as enzymes or receptors. [] Molecular dynamics simulations can provide information about the dynamic behavior of MOI in solution or in complex with other molecules. [] Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of MOI analogs based on their structural features, aiding in the design of novel compounds with improved properties. []

Q9: How do structural modifications of MOI affect its biological activity?

A9: While specific SAR studies focusing solely on MOI are limited in the provided research, it's clear that even minor structural changes to the indole ring system can drastically alter biological activity. For example, 4-chloroindole-3-acetic acid (4-Cl-IAA) demonstrates significantly greater hormonal activity compared to IAA due to its resistance to peroxidase oxidation. [] This highlights the importance of the indole ring's electronic and steric properties for biological activity. Further research exploring targeted modifications to the methylene group or substitutions on the aromatic ring of MOI would provide valuable information regarding its interaction with biological targets and potential for optimization towards specific applications.

Q10: Is there any information available on the safety and handling of MOI?

A10: The provided research focuses primarily on the biochemical and biological aspects of MOI. Information regarding its safety, handling, and potential hazards is not discussed. It is crucial to consult relevant safety data sheets and follow appropriate laboratory procedures when handling MOI and related compounds.

Q11: What are the known mechanisms of action of MOI in different biological systems?

A11: MOI exerts its effects through diverse mechanisms:

- Enzyme Inhibition: MOI inhibits specific enzymes, such as 3-methyleneoxindole reductase, by acting as a substrate. [] It can also inactivate enzymes like glutathione S-transferase pi (GST pi) by covalently modifying a tryptophan residue in the active site. []

- Bactericidal Action: MOI displays bactericidal activity, particularly against actively growing bacteria. [] Its mechanism of action is linked to its sulfhydryl reactivity, which may disrupt essential cellular processes by binding to crucial enzymes or proteins. []

- Antiviral Activity: MOI demonstrates antiviral activity against various DNA and RNA viruses, including herpesviruses, mengovirus, poliovirus, and Sindbis virus. [, ] Its antiviral action likely involves interfering with viral protein synthesis by binding to ribosomes and preventing the attachment of viral messenger RNA (mRNA), thus inhibiting the formation of viral polysomes. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。